

Antioxidant Potential of Different Stevia Powder Grades: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Stevia Powder

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Abstract

Stevia rebaudiana Bertoni, a plant recognized for its intensely sweet steviol glycosides, is also a rich source of bioactive compounds with significant antioxidant properties.^[1] These properties are primarily attributed to a diverse profile of phenolic compounds, including flavonoids and phenolic acids, which are present in various forms and concentrations in different stevia-derived products.^{[2][3]} This technical guide provides a comprehensive overview of the antioxidant potential of different grades of **stevia powder**, ranging from crude leaf powders to highly purified extracts. It details the experimental protocols for assessing antioxidant capacity and presents quantitative data in a comparative format to aid in research and development.

Introduction to Stevia and its Antioxidant Properties

Stevia leaves contain a variety of phytoconstituents beyond the well-known sweetening agents, such as stevioside and rebaudioside A. These include phenols, flavonoids, chlorogenic acids, and other secondary metabolites that contribute to its biological activities.^{[1][4]} The antioxidant capacity of stevia is of particular interest as it suggests potential applications in mitigating oxidative stress-related diseases and in the preservation of food products.^[4] The primary mechanism of antioxidant action involves the donation of hydrogen atoms or electrons by phenolic compounds to neutralize free radicals, as well as the chelation of metal ions that can catalyze oxidative reactions.^[3]

Grades of Stevia Powder and their Antioxidant Potential

The antioxidant potential of stevia products varies significantly based on the level of processing. For the purpose of this guide, we will categorize them into three main grades:

- Whole Stevia Leaf Powder: This is the least processed form, made by drying and grinding the stevia leaves.^[5] It contains the full spectrum of phytochemicals present in the plant.
- Crude Stevia Extracts: These are produced by extracting the soluble compounds from the stevia leaf powder using various solvents, such as water, ethanol, or methanol.^[2] The antioxidant capacity of these extracts is highly dependent on the solvent used.^[1]
- Purified Steviol Glycosides: These are highly refined powders, often labeled with a specific purity of a certain steviol glycoside, such as Rebaudioside A (Reb A). These products are primarily used as high-intensity sweeteners.

Quantitative Data on Antioxidant Potential

The following tables summarize the antioxidant activities of different **stevia powder** grades as reported in various scientific studies.

Table 1: Total Phenolic and Flavonoid Content in Different Stevia Grades

Stevia Grade	Total Phenolic Content (mg GAE/g)	Total Flavonoid Content (mg QE/g or RE/g)	Reference(s)
Whole Stevia Leaf Powder	24.01	18.93 (mg/g)	[6]
38.56 (mg GAE/100g)	-	[7]	
Crude Extracts			
Aqueous Extract	63.73	Higher than organic extracts	[8]
Hydroalcoholic Extract	64.77	Higher than organic extracts	[8]
Methanolic Extract	25.18	21.73 (mg/g)	[3]
Acetone Extract	85 (mg gallic/gm extract)	80 (mg quercetin/g)	[9]
Commercial Stevia Powder	0.624 - 6.359 (mg GAE/100 g)	0.029 - 0.937 (mg QE/100 g)	[10]

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; RE: Rutin Equivalents

Table 2: In Vitro Antioxidant Activity of Different Stevia Grades

Stevia Grade	DPPH Radical Scavenging		FRAP (μmol Fe ²⁺ /g or μmol FeSO ₄ /g)	ABTS Radical Scavenging	Reference(s)
	Activity (IC ₅₀ or % Inhibition)			Activity	
Whole Stevia Leaf Powder	-	567.5 ± 7.5 (μmole of FeSO ₄ / g of crude extract from MeOH extract)	-	-	[5]
Crude Extracts					
Aqueous Extract	73.09% inhibition	320.02 (μmol Fe ²⁺ /g)	680.00 (μmol TE/g)	[1][8]	
Hydroalcoholic Extract	72.31% inhibition	855.54 (μmol Fe ²⁺ /g)	581.44 (μmol TE/g)	[1][8]	
Methanolic Extract	IC ₅₀ : 683.90 μg (leaves)	-	-	[6]	
Glycol-Aqueous Extract	IC ₅₀ : 0.38 ± 0.23 μg/mL	-	-	[11]	
Purified Steviol Glycosides					
Steviolbioside	-	Higher than stevioside and rebaudioside-A	Higher than stevioside and rebaudioside-A	[12]	
Stevioside	-	Lower than steviolbioside	Lower than steviolbioside	[12]	
Rebaudioside A	-	Lowest among the three	Lowest among the three	[12]	
Commercial Stevia Powder	48.84% inhibition	2.589 μmole Fe ²⁺ /g	28.48%	[10]	

IC50: The concentration of the extract required to scavenge 50% of the DPPH radicals; TE: Trolox Equivalents

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the assessment of the antioxidant potential of **stevia powders**.

Preparation of Stevia Extracts

- Source Material: Dried stevia leaves are ground into a fine powder.[2]
- Extraction Solvents: A variety of solvents can be used, including distilled water (for aqueous extracts), methanol, ethanol (for organic extracts), or mixtures of water and alcohol (hydroalcoholic extracts).[1][2]
- Extraction Process: The **stevia powder** is typically mixed with the chosen solvent and subjected to maceration, incubation at various temperatures, or Soxhlet extraction for a defined period (ranging from minutes to hours).[2]
- Filtration and Concentration: The mixture is then filtered to remove solid plant material. The resulting filtrate is often evaporated to dryness to yield the crude extract.[2]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.

- Reagent Preparation: A solution of DPPH in methanol is prepared.[5]
- Reaction Mixture: An aliquot of the stevia extract (reconstituted in a suitable solvent) is mixed with the DPPH solution.[5]
- Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[5]

- Measurement: The absorbance of the solution is measured spectrophotometrically at a wavelength of 517 nm.[6]
- Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value, representing the concentration of the sample required to scavenge 50% of the DPPH radicals, is often determined graphically.[13]

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay is based on the ability of antioxidants to reduce the ferric-tripyridyltriazine (Fe^{3+} -TPTZ) complex to the ferrous (Fe^{2+}) form.

- Reagent Preparation: The FRAP reagent is prepared by mixing TPTZ solution, FeCl_3 solution, and an acetate buffer (pH 3.6).[5]
- Reaction Mixture: An aliquot of the stevia extract is mixed with the FRAP reagent.[5]
- Incubation: The mixture is incubated for a short period (e.g., 4 minutes) at room temperature. [5]
- Measurement: The absorbance of the resulting blue-colored solution is measured at 593 nm. [2]
- Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared using a known antioxidant, such as FeSO_4 or Trolox.[5]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

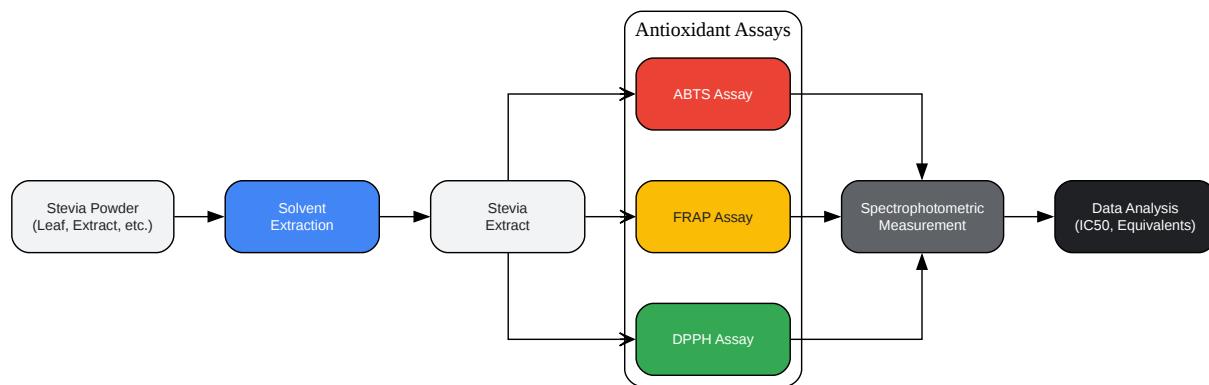
This assay measures the ability of antioxidants to scavenge the ABTS radical cation ($\text{ABTS}^{\bullet+}$).

- Radical Generation: The $\text{ABTS}^{\bullet+}$ is generated by reacting ABTS solution with a strong oxidizing agent, such as potassium persulfate, and allowing the mixture to stand in the dark for 12-16 hours.

- Reagent Preparation: The ABTS^{•+} solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to a specific absorbance at 734 nm.
- Reaction Mixture: An aliquot of the stevia extract is mixed with the diluted ABTS^{•+} solution.
- Incubation: The mixture is incubated at room temperature for a defined time.
- Measurement: The decrease in absorbance at 734 nm is measured.
- Quantification: The antioxidant activity is expressed as Trolox equivalents (TE), determined from a standard curve.^[8]

Visualizations

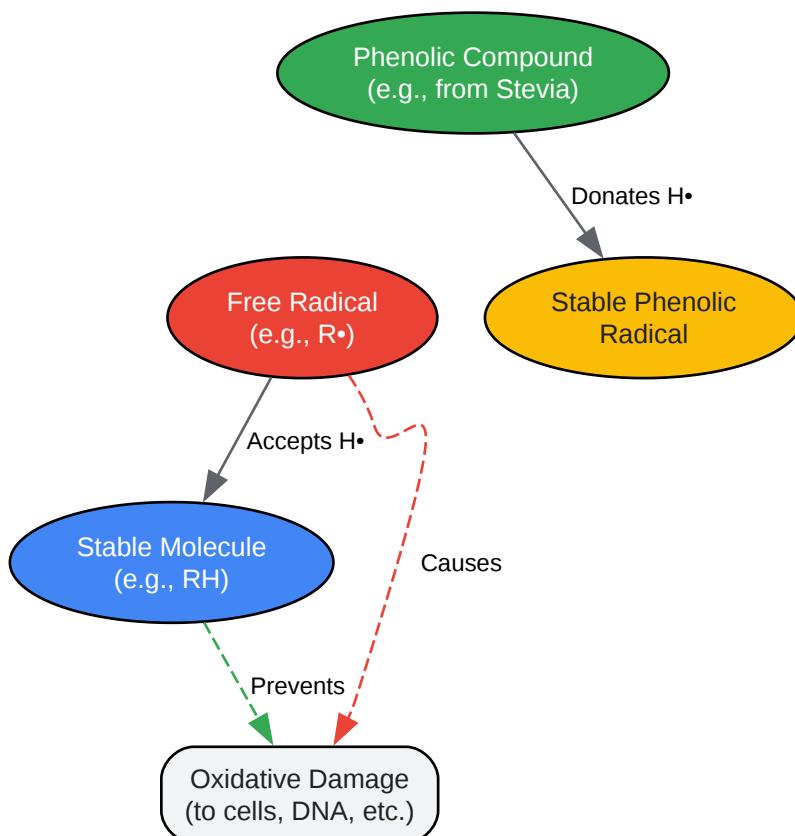
Experimental Workflow for Antioxidant Assays



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Caption: Workflow for assessing the antioxidant capacity of **stevia powders**.

General Mechanism of Phenolic Antioxidants



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- To cite this document: BenchChem. [Antioxidant Potential of Different Stevia Powder Grades: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7908634#antioxidant-potential-of-different-stevia-powder-grades>]

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